4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide
Overview
Description
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a phenyl group via a carboxamide linkage
Mechanism of Action
Target of Action
The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide, also known as 4-(1H-benzimidazol-2-ylmethyl)-N-phenylpiperazine-1-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives have been found to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been extensively utilized as a drug scaffold in medicinal chemistry . The compound has been found to demonstrate significant activity against key kinases such as EGFR, HER2, CDK2, AURKC, and the mTOR enzyme .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Biochemical Pathways
The compound affects various biochemical pathways. Its interaction with key kinases such as EGFR, HER2, CDK2, AURKC, and the mTOR enzyme influences several downstream effects . For example, it has been found to induce cell cycle arrest and apoptosis, which are crucial processes in cancer treatment .
Result of Action
The compound’s action results in various molecular and cellular effects. It has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 . These changes can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The benzimidazole nucleus is known to act as a bioisostere of naturally occurring nucleotides, allowing it to interact with proteins and enzymes effectively . This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This compound can also alter gene expression by binding to specific DNA sequences, leading to changes in cellular metabolism and function. Furthermore, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and disrupting normal cellular processes . For example, its interaction with tyrosine kinases can prevent the phosphorylation of key signaling molecules, thereby inhibiting cell growth and proliferation. Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. At lower dosages, this compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher dosages, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its uptake and retention.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . It may also be present in other organelles, such as the mitochondria, where it can affect mitochondrial function and energy metabolism. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.
Carboxamide Formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Reduced nitro derivatives.
Substitution Products: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and disrupt cellular processes makes it a candidate for further research in developing new antibiotics.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzimidazole can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity, due to its rigid and planar structure.
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylpiperazine-1-carboxamide
- 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide
- 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide
Uniqueness
Compared to its analogs, 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide exhibits unique properties due to the presence of the phenyl group, which enhances its lipophilicity and ability to cross biological membranes. This makes it more effective in penetrating cells and exerting its biological effects.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(20-15-6-2-1-3-7-15)24-12-10-23(11-13-24)14-18-21-16-8-4-5-9-17(16)22-18/h1-9H,10-14H2,(H,20,25)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVXBCDYTQZOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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